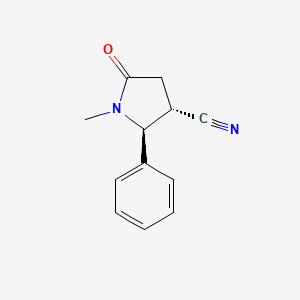

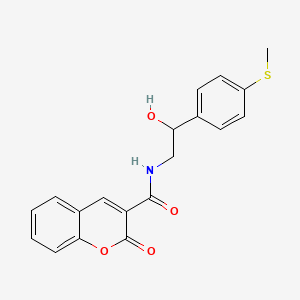

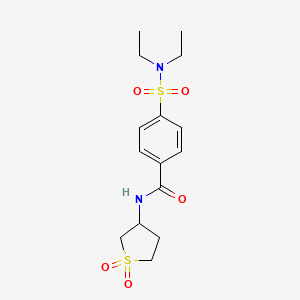

3,4,5-trimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of methyl 3,4,5-trimethoxybenzoate . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Scientific Research Applications

Serotonin Receptor Agonism

Research has been conducted on benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists, which play a significant role in gastrointestinal motility. Studies on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have highlighted their ability to contract the isolated guinea-pig ascending colon, indicating their potential application in treating gastrointestinal disorders (Sonda et al., 2003). Another study on similar compounds revealed their efficacy in accelerating gastric emptying and increasing the frequency of defecation, further supporting their therapeutic potential in prokinetic applications (Sonda et al., 2004).

Pharmacokinetics and Metabolic Studies

Investigations into the metabolism of pharmacologically active compounds provide essential insights into their safety and efficacy. For example, the study on the oxidative metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and recombinant enzymes, sheds light on the metabolic pathways of benzamide derivatives, which could be relevant for understanding the metabolism of "3,4,5-trimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" (Hvenegaard et al., 2012).

Synthesis of Related Compounds

The synthesis of novel compounds based on the benzamide structure has been extensively researched for their potential as therapeutic agents. For instance, the synthesis of medicinally important N-trimethylene dipiperidine sulfonamides and carboxamides containing a substituted benzophenone moiety explored their antibacterial activities, indicating the versatility of benzamide derivatives in drug development (Vinaya et al., 2008).

Mechanism of Action

Target of Action

The primary target of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide, also known as Sovleplenib , is the spleen tyrosine kinase (Syk) . Syk is a protein that plays a crucial role in the intracellular signaling pathways of many immune cells, including B cells and mast cells .

Mode of Action

Sovleplenib acts as a selective small molecule inhibitor of Syk . By binding to Syk, it inhibits the activation of downstream signaling pathways, thereby modulating the immune response . The exact details of its interaction with syk and the resulting changes are still under investigation .

Result of Action

The molecular and cellular effects of Sovleplenib’s action are related to its inhibition of Syk. By inhibiting Syk, Sovleplenib can modulate the immune response, which may have therapeutic effects in conditions where the immune response is dysregulated . The specific molecular and cellular effects of sovleplenib are still under investigation .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O6S/c1-23-14-9-13(10-15(24-2)16(14)25-3)17(20)18-11-12-5-7-19(8-6-12)26(4,21)22/h9-10,12H,5-8,11H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKWOMYJPIDOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)

![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)

![2-Chloro-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]propanamide](/img/structure/B2872729.png)

![2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2872739.png)